molecular formula C14H8FN3S2 B6500399 N-(1,3-benzothiazol-2-yl)-6-fluoro-1,3-benzothiazol-2-amine CAS No. 862976-04-3

N-(1,3-benzothiazol-2-yl)-6-fluoro-1,3-benzothiazol-2-amine

Cat. No. B6500399
CAS RN: 862976-04-3
M. Wt: 301.4 g/mol
InChI Key: KSNMSWWHRCEPTM-UHFFFAOYSA-N
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Description

Benzothiazoles are a class of organic compounds that contain a benzene ring fused to a thiazole ring . They are used in a wide variety of applications and have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .


Synthesis Analysis

Benzothiazoles can be synthesized from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide . In one study, hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis was used to create new N’-(1,3-benzothiazol-2-yl)-arylamides .


Molecular Structure Analysis

Benzothiazoles have a bicyclic structure with a benzene ring fused to a thiazole ring . In a structural study of N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides, single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations were conducted .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazoles can vary depending on their specific structure. For example, N-(1,3-BENZOTHIAZOL-2-YL)-2-CHLOROACETAMIDE has a molecular weight of 226.68 .

Safety And Hazards

Benzothiazoles can pose various safety and health hazards. For example, N-(1,3-BENZOTHIAZOL-2-YL)-2-CHLOROACETAMIDE is considered hazardous by the 2012 OSHA Hazard Communication Standard and can cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Benzothiazoles have been extensively investigated due to their diverse biological activities and significant pharmaceutical value . Future research may focus on developing new synthetic processes, exploring their biological potential, and studying their optical properties .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-6-fluoro-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FN3S2/c15-8-5-6-10-12(7-8)20-14(17-10)18-13-16-9-3-1-2-4-11(9)19-13/h1-7H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNMSWWHRCEPTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-6-fluorobenzo[d]thiazol-2-amine

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